3-(Aminomethyl)-1-benzothiophen-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(aminomethyl)-1-benzothiophen-5-ol |
InChI |
InChI=1S/C9H9NOS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,11H,4,10H2 |
InChI Key |
RBISAZGBVFTZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl 1 Benzothiophen 5 Ol and Its Analogues
Established Synthetic Pathways for Benzothiophene (B83047) Ring Systems
The construction of the benzothiophene scaffold is a cornerstone of synthesizing the target molecule and its analogues. A prominent and versatile method for creating substituted 2-aminothiophenes is the Gewald reaction. nih.govresearchgate.netresearchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov
For the synthesis of precursors to 3-(aminomethyl)-1-benzothiophen-5-ol, a potential starting material is 4-hydroxycyclohexanone (B83380). The reaction of 4-hydroxycyclohexanone with malononitrile (B47326) and elemental sulfur, catalyzed by a base such as morpholine, would yield 2-amino-6-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
The subsequent and critical step is the aromatization of the tetrahydrobenzothiophene ring to form the fully aromatic benzothiophene core. This dehydrogenation can be achieved using various reagents, with elemental sulfur at elevated temperatures or palladium on carbon (Pd/C) being common choices. This aromatization would lead to the formation of 2-amino-1-benzothiophene-5-ol-3-carbonitrile, a key intermediate.
Strategies for Introduction of the Aminomethyl Moiety
With the 5-hydroxybenzothiophene core established, the next critical transformation is the introduction of the aminomethyl group at the 3-position. Several synthetic strategies can be employed to achieve this.
Mannich Reaction-Based Approaches
The Mannich reaction is a classical method for the aminomethylation of acidic C-H bonds. commonorganicchemistry.com In the context of 5-hydroxybenzothiophene, the electron-rich nature of the thiophene (B33073) ring, further activated by the hydroxyl group on the benzene (B151609) ring, could direct electrophilic substitution to the 3-position. The reaction would involve treating 5-hydroxybenzothiophene with formaldehyde (B43269) and a suitable amine, such as dimethylamine, in the presence of an acid catalyst. This would yield a 3-(dimethylaminomethyl)-1-benzothiophen-5-ol derivative. Subsequent modifications would then be necessary to obtain the primary amine. Protecting the hydroxyl group as a methoxy (B1213986) ether prior to the Mannich reaction can prevent potential side reactions.
Reductive Amination and Azide Reduction Routes
A more controlled and widely applicable approach for installing the aminomethyl group is through reductive amination of a 3-formylbenzothiophene derivative. This precursor can be synthesized via the Vilsmeier-Haack reaction on a 5-substituted benzothiophene. cambridge.orgwikipedia.orgorganic-chemistry.orgijpcbs.com For instance, treatment of 5-methoxy-1-benzothiophene with a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide (DMF), would introduce a formyl group at the electron-rich 3-position to yield 5-methoxy-1-benzothiophene-3-carbaldehyde.
This aldehyde can then be subjected to reductive amination. The reaction with ammonia (B1221849) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, would directly yield 3-(aminomethyl)-5-methoxy-1-benzothiophene. scielo.org.mxorientjchem.orgscispace.commasterorganicchemistry.comchemicalbook.com The final step to obtain the target compound would be the demethylation of the methoxy group.
An alternative route involves the reduction of a 3-cyanobenzothiophene intermediate, which can be obtained from the aromatization of the Gewald reaction product as described in section 2.1. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methods for Hydroxyl Group Functionalization at Position 5
The hydroxyl group at the 5-position of the benzothiophene ring is a key functional handle that can be strategically manipulated during the synthesis. In many synthetic sequences, it is advantageous to protect the hydroxyl group to prevent its interference with subsequent reactions. A common protecting group strategy is the use of a methyl ether (methoxy group).
The demethylation of a 5-methoxybenzothiophene derivative to unveil the free hydroxyl group is a crucial final step in several synthetic routes. This transformation is commonly achieved using strong Lewis acids such as boron tribromide (BBr3) in an inert solvent like dichloromethane. commonorganicchemistry.comorgsyn.orgcore.ac.uknih.gov Other reagents, such as hydrobromic acid (HBr), can also be effective for this ether cleavage.
Derivatization Strategies and Analogue Synthesis
To explore the structure-activity relationships of this compound, the synthesis of various analogues through derivatization is essential. The primary amino group of the aminomethyl moiety is a prime site for such modifications.
N-Substitution of the Aminomethyl Group
The primary amine of this compound can be readily alkylated or acylated to produce a diverse range of analogues.
N-Alkylation involves the reaction of the primary amine with an alkyl halide, such as an alkyl bromide or iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. This leads to the formation of secondary or tertiary amines. For example, reaction with benzyl (B1604629) bromide would yield the N-benzyl derivative.
N-Acylation is another common derivatization strategy. The primary amine can react with acid chlorides or acid anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the N-acetyl derivative. nih.govnih.gov
Below are tables summarizing representative N-alkylation and N-acylation reactions of aminomethylthiophenes.
Table 1: Examples of N-Alkylation of Aminomethylthiophenes
| Amine Substrate | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 3-(Aminomethyl)thiophene | Benzyl bromide | K2CO3 | Acetonitrile | 3-((Benzylamino)methyl)thiophene |
| 2-(Aminomethyl)thiophene | Ethyl iodide | Triethylamine | Dichloromethane | 2-((Ethylamino)methyl)thiophene |
Table 2: Examples of N-Acylation of Aminomethylthiophenes
| Amine Substrate | Acylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 3-(Aminomethyl)thiophene | Acetyl chloride | Pyridine | Dichloromethane | N-((Thiophen-3-yl)methyl)acetamide |
| 2-(Aminomethyl)thiophene | Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-((Thiophen-2-yl)methyl)benzamide |
These synthetic and derivatization strategies provide a versatile toolkit for accessing this compound and its analogues, enabling a thorough exploration of their chemical and biological properties.
Modifications to the Benzothiophene Core
The chemical properties of benzothiophene analogues can be finely tuned by modifying the core structure. Key modifications include oxidation of the sulfur heteroatom, saturation of the thiophene ring, and the introduction of additional substituents onto the bicyclic system.
Sulfur Oxidation
The sulfur atom in the benzothiophene ring can be oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). acs.org This transformation significantly alters the electronic properties of the molecule, changing the electron-donating thiophene sulfur into a potent electron-accepting group. researchgate.net This modification impacts the molecule's crystal packing, thermal stability, and optoelectronic properties. researchgate.net
Oxidation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net For instance, the oxidation of 2,7-dibromo thieme-connect.debenzothieno[3,2-b] thieme-connect.debenzothiophene with m-CPBA yields the dioxide and subsequently the tetraoxide derivatives. researchgate.net The reaction conditions can be controlled to favor the formation of either the sulfoxide (B87167) or the sulfone. In some cases, benzothiophene S-oxides are unstable and may undergo dimerization. nih.gov However, a protocol using m-CPBA with boron trifluoride etherate (BF₃·OEt₂) allows for the in-situ formation and immediate use of these sensitive intermediates in subsequent reactions. nih.gov
The resulting sulfones often exhibit increased thermal stability and enhanced fluorescence, with some derivatives showing quantum yields greater than 99%. researchgate.net Furthermore, the activation of the benzothiophene core through S-oxidation facilitates subsequent functionalization, such as C3-alkylation and arylation reactions, via an interrupted Pummerer reaction. nih.gov
Ring Saturation
Saturation of the thiophene portion of the benzothiophene core leads to the formation of 2,3-dihydrobenzothiophenes and 4,5,6,7-tetrahydrobenzothiophenes. These saturated analogues possess different three-dimensional structures and chemical properties compared to the planar, aromatic parent compound.
Catalytic hydrogenation is a common method to achieve ring saturation. An efficient asymmetric hydrogenation of benzothiophenes using a ruthenium-N-heterocyclic carbene catalyst has been developed to produce enantiomerically pure 2,3-dihydrobenzothiophenes. acs.orgmdpi.com Another study demonstrated the hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene using a palladium sulfide (B99878) catalyst, noting that keeping the conversion below 60% was necessary to achieve 100% selectivity and avoid hydrogenolysis byproducts like ethylbenzene. thieme-connect.de The table below summarizes results from a study on nanocatalyst activity in benzothiophene hydrogenation. prepchem.com
| Catalyst Conditions | Benzothiophene Conversion (%) | 2,3-dihydrobenzothiophene Yield (%) | Ethylbenzene Yield (%) |
|---|---|---|---|
| Optimized Co/Ni on Chrysotile | 69.04 | 3.52 | 63.52 |
Alternatively, chemical reducing agents like lithium aluminum hydride can be used to reduce precursors to form 2,3-dihydro-1-benzothiophene. nih.gov Furthermore, tetrahydrobenzothiophene derivatives can be synthesized via the Gewald reaction, a one-pot multicomponent procedure involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. nih.govresearchgate.net
Additional Substituents
Introducing additional substituents onto the benzothiophene core is a primary strategy for creating diverse analogues. The preparation of multisubstituted benzothiophenes can be challenging, as traditional methods often have limited scope regarding the types and positions of functional groups. chemicalbook.com C–H functionalization has emerged as a powerful tool for the direct introduction of substituents, with C2 functionalization being more established due to the higher acidity of the C2 proton. nih.govchemicalbook.com However, methods for the more challenging C3 functionalization are also being developed. nih.gov
One novel approach involves the reaction of aryne precursors with alkynyl sulfides, which allows for the one-step synthesis of a wide range of 3-substituted and multisubstituted benzothiophenes with good functional group tolerance. wikipedia.org
Advanced Synthetic Techniques
Modern organic synthesis has provided advanced techniques for the construction of the benzothiophene skeleton, offering greater efficiency, control, and functional group tolerance. Palladium-catalyzed reactions and electrochemical methods are at the forefront of these developments.
Palladium-Catalyzed Reactions in Benzothiophene Synthesis
Palladium catalysis is a cornerstone of modern synthetic chemistry, and numerous methods have been developed for benzothiophene synthesis. These reactions often allow for the rapid construction of molecular complexity from readily available starting materials. prepchem.com
One convergent approach is the palladium-catalyzed annulation of aryl sulfides with alkynes, which provides access to a diverse array of 2,3-disubstituted benzothiophenes. prepchem.com Simple palladium catalysts, such as PdCl₂ or PdCl₂(cod), can also effectively catalyze the one-pot conversion of thioenols into the benzothiophene core. thieme-connect.de Another strategy involves a palladium(II)-catalyzed process for creating dibenzothiophene (B1670422) derivatives through the cleavage and coupling of C–H and C–S bonds, which notably does not require an external stoichiometric oxidant. nih.gov
A carbonylative approach using a PdI₂/KI catalytic system allows for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol under aerobic conditions. researchgate.net This method demonstrates good yields across a range of substrates.
| Starting Material (Substituent R¹) | Product | Yield (%) |
|---|---|---|
| p-Me-C₆H₄ | 2b | 76 |
| p-Br-C₆H₄ | 2c | 83 |
Table represents selected yields from the palladium-catalyzed carbonylative synthesis of benzothiophene-3-carboxylates. researchgate.net
Electrochemical Synthesis and Late-Stage Functionalization
Electrochemical synthesis has gained traction as a green and sustainable tool in organic chemistry. mdpi.com It offers an alternative to traditional methods that may require harsh conditions, transition metal catalysts, or stoichiometric oxidants. acs.org
Electrosynthesis has been successfully applied to construct the benzothiophene scaffold. One method involves the reaction of sulfonhydrazides with internal alkynes at room temperature, which proceeds via a strained quaternary spirocyclization to form benzothiophene-1,1-dioxides. acs.org Another approach achieves the synthesis of C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides under transition-metal- and oxidant-free conditions using a continuous-flow electrochemistry system. mdpi.com This flow system can overcome issues of inefficiency and poor selectivity sometimes observed in batch reactions. mdpi.com A practical electrochemical method for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has also been developed.
Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is a highly efficient strategy for generating molecular diversity. For benzothiophene analogues, this often involves direct C-H functionalization. As previously mentioned, oxidizing the sulfur atom can activate the ring, enabling metal-free, site-selective C3-arylation and C3-alkylation. nih.gov This umpolung strategy couples two inherently nucleophilic carbon sites through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, tolerating a wide variety of functional groups on both the benzothiophene S-oxide and the coupling partner. nih.gov
Structure Activity Relationship Sar Analysis of 3 Aminomethyl 1 Benzothiophen 5 Ol Derivatives
Influence of the Aminomethyl Group's Position and Substitutions on Biological Activity
The aminomethyl group, particularly at the 3-position of the benzothiophene (B83047) ring, is a critical determinant of biological activity. Its basic nature allows for the formation of ionic bonds with acidic residues in receptor binding pockets, which is often a key interaction for anchoring a ligand to its target. The position and substitution pattern of this group can significantly modulate affinity and efficacy.
While direct SAR studies on the 3-(aminomethyl)-1-benzothiophen-5-ol scaffold are not extensively documented in publicly available research, valuable insights can be drawn from structurally related benzothiophene derivatives, such as Selective Estrogen Receptor Modulators (SERMs). For SERMs like Raloxifene, the orientation of the basic side chain relative to the core structure has a profound impact on biological function. nih.gov Constraining the side chain to alter its spatial orientation can dramatically change the pharmacological profile, particularly concerning antagonist activity. nih.gov
Substitutions on the nitrogen atom of the aminomethyl group are a common strategy to fine-tune activity. Increasing the steric bulk or altering the basicity of the amine can influence receptor binding and selectivity. For instance, in a series of benzothiophene carboxanilides with antineoplastic properties, derivatives featuring a 2-imidazolinyl group (a cyclic, basic moiety) showed very prominent antiproliferative activity. nih.gov This suggests that the nature of the basic group plays a crucial role. Similarly, studies on N-(2-dialkylaminoethyl)benzothiophene-3-carboxamides revealed significant local anesthetic, anticholinergic, and antihistaminic activities, indicating that the N-alkyl substituents are key modulators of the pharmacological effect. nih.gov
The position of the aminomethyl group on the benzothiophene ring is also vital. Research on antidepressant compounds based on 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives indicated that the 3-position was optimal for the desired dual-action mechanism (serotonin reuptake inhibition and 5-HT1A receptor affinity). researchgate.net This highlights the positional importance of the basic side chain for specific receptor interactions.
| Modification | Observation | Implication on Biological Activity |
| Position of Basic Side Chain | Derivatives with the side chain at the 3-position showed optimal activity in certain antidepressant series. researchgate.net | The 3-position appears to be favorable for interaction with specific neurotransmitter receptors. |
| N-Substitution | Introduction of dialkylaminoethyl or imidazolinyl groups on related benzothiophene scaffolds conferred significant biological activities (e.g., anticancer, anticholinergic). nih.govnih.gov | The nature and structure of the N-substituents are critical for modulating potency and the type of pharmacological activity. |
| Side Chain Orientation | Constraining the orientation of the basic side chain in SERM analogues significantly impacts their function and antagonist properties. nih.gov | The spatial arrangement of the aminomethyl group relative to the planar benzothiophene core is crucial for productive receptor engagement. |
Role of the Hydroxyl Group at Position 5 in Biological Recognition
The phenolic hydroxyl group at position 5 is a key pharmacophoric feature, acting as both a hydrogen bond donor and acceptor. This functionality is pivotal for anchoring the molecule within the binding sites of many biological targets, such as enzymes and receptors.
The importance of this hydroxyl group is well-established through extensive studies on the benzothiophene-based SERM, Raloxifene. In Raloxifene, the analogous hydroxyl group at the 6-position is considered essential for its high-affinity binding to the estrogen receptor (ERα). nih.gov SAR studies have demonstrated that this hydroxyl group is more critical for biological activity than other hydroxyl groups on the molecule. researchgate.net It forms a crucial hydrogen bond interaction with specific amino acid residues (such as Asp351 in ERα), an interaction that is fundamental to the compound's antagonist profile. nih.govresearchgate.net The removal or modification of this group typically leads to a significant loss of potency.
This principle extends to other receptor systems as well. For instance, studies on dopamine (B1211576) D2/D3 receptor agonists have shown that a hydroxyl group on the aromatic part of the molecule plays a critical role in agonist activity by interacting with key serine residues in the receptor's binding pocket. nih.gov Derivatization or removal of this hydroxyl group often results in a complete loss of agonist potency, even if binding affinity is retained. nih.gov The hydroxyl group can facilitate specific, directionally-defined interactions that are necessary to induce the conformational changes in the receptor required for activation or antagonism.
Conversely, in some specific molecular contexts, the addition of a hydroxyl group can lead to a reduction in activity. In a series of tetrahydro-benzothiophene derivatives designed as RORγt modulators, the incorporation of a hydroxyl group unexpectedly resulted in reduced in vitro activity compared to the non-hydroxylated parent compounds. mdpi.com This highlights that while often beneficial, the role of a hydroxyl group is highly context-dependent and relies on the specific topology and chemical environment of the target binding site. For the this compound scaffold, the 5-OH group is predicted to be a primary determinant of high-affinity binding to a wide range of protein targets.
| Compound Series | Position of OH Group | Finding | Reference |
| Raloxifene Analogues | 6-position (analogous to 5-position) | The 6-OH group is critical for estrogen receptor binding and antagonist activity. | researchgate.net |
| Covalent ERα Antagonists | 6-position (analogous to 5-position) | Novel 6-OH-benzothiophene derivatives were designed based on Raloxifene to act as potent covalent antagonists. | nih.gov |
| Dopamine Receptor Agonists | Aromatic Moiety | The hydroxyl group was found to be critical for agonist functionality through interaction with serine residues in the binding pocket. | nih.gov |
| RORγt Modulators | Tetrahydro-benzothiophene core | Incorporation of a hydroxyl group led to a reduction in in vitro activity compared to non-hydroxylated analogues. | mdpi.com |
Impact of Benzothiophene Core Modifications on Pharmacological Profile
Modifying the central benzothiophene ring system is a powerful strategy for altering the pharmacological profile of a lead compound. These modifications can change the molecule's size, shape, electronic properties, and metabolic stability.
One common approach is the bioisosteric replacement of the sulfur atom. For example, replacing the benzothiophene core with a benzofuran (B130515) has been explored to develop novel agents that up-regulate bone morphogenetic protein-2 (BMP-2). mdpi.com Both benzothiophene and benzofuran derivatives were found to be effective, indicating that the oxygen atom can successfully mimic the sulfur atom in this context while potentially altering pharmacokinetic properties. mdpi.com
Another strategy involves altering the electronic nature of the thiophene (B33073) ring by oxidizing the sulfur atom. The oxidation of the electron-donating thienyl sulfur to an electron-accepting sulfoxide (B87167) or sulfone (S,S-dioxide) group significantly changes the molecule's electronic and structural properties. tandfonline.com This modification can impact crystal packing, thermal stability, and optoelectronic characteristics, which in turn can influence how the molecule interacts with its biological target. tandfonline.com
Furthermore, the fusion of additional rings to the benzothiophene core can create more complex, rigid structures with novel activities. The synthesis of benzothieno[2,3-c]quinolones and thieno[3',2':4,5]thieno[2,3-c]quinolones has yielded compounds with potent antiproliferative activity against human cancer cell lines. nih.gov These extended, planar systems are capable of intercalating with DNA or inhibiting key enzymes like topoisomerases. nih.gov Similarly, the creation of benzothieno-[3,2'-f] researchgate.netdntb.gov.uaoxazepines has been investigated for developing new cytotoxic anticancer leads. nih.gov These modifications demonstrate that the benzothiophene core is a versatile platform that can be extensively modified to target a diverse range of biological processes.
| Core Modification Strategy | Specific Example | Resulting Pharmacological Profile | Reference |
| Bioisosteric Replacement | Benzothiophene replaced with Benzofuran | Maintained activity as BMP-2 up-regulators, creating potential new anabolic agents. | mdpi.com |
| Sulfur Atom Oxidation | Oxidation of BTBT derivatives to S,S-dioxides and tetraoxides | Significantly altered electronic properties, thermal stability, and crystal packing. | tandfonline.com |
| Ring Fusion/Extension | Synthesis of Benzothieno[2,3-c]quinolones | Resulted in compounds with prominent antiproliferative activity against cancer cell lines. | nih.gov |
| Ring Fusion/Extension | Synthesis of Benzothieno-[3,2'-f] researchgate.netdntb.gov.uaoxazepines | Investigated as a source of novel cytotoxic anticancer agents. | nih.gov |
Stereochemical Considerations in Benzothiophene Derivatives and their SAR Implications
When a molecule contains a chiral center, its different enantiomers can exhibit vastly different pharmacological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact stereoselectively with ligands. For derivatives of this compound, a chiral center can be introduced by substitution on the methylene (B1212753) bridge or on the aminomethyl group itself.
Although direct studies comparing the enantiomers of this compound are limited, the principle of stereoselectivity is well-established in medicinal chemistry. For example, in a study of a dual agonist for the nuclear receptors LRH-1 and SF-1, the two enantiomers (RR-RJW100 and SS-RJW100) were found to have similar binding affinities. researchgate.net However, the RR enantiomer was a significantly more potent activator of the LRH-1 receptor. researchgate.net Crystallographic and molecular dynamics studies revealed that the less active SS enantiomer adopted multiple, less stable configurations in the binding pocket and failed to make a critical hydrogen bond interaction required for full activation. researchgate.net This demonstrates that even with similar binding affinity, the precise three-dimensional fit of an enantiomer dictates its functional effect.
This concept is particularly relevant for benzothiophene derivatives that act as SERMs. The function of these molecules is highly dependent on the three-dimensional conformation they adopt within the estrogen receptor's ligand-binding domain. The orientation of key functional groups, which is dictated by the stereochemistry of the molecule, determines whether the compound acts as an agonist or an antagonist in a particular tissue. nih.gov
The synthesis of single enantiomers is therefore a critical aspect of drug development for chiral benzothiophene derivatives. Enantioselective synthesis, for instance using chiral catalysts or resolving racemic mixtures, is employed to isolate the more potent and selective enantiomer, thereby optimizing the therapeutic profile and minimizing potential off-target effects associated with the less active or inactive enantiomer. nih.gov
| Compound/Target | Stereochemical Aspect | SAR Implication | Reference |
| RJW100 (LRH-1/SF-1 Agonist) | Comparison of RR and SS enantiomers | Enantiomers had similar binding affinity, but the RR form was a much stronger transcriptional activator due to a more stable binding pose and a critical hydrogen bond formation. | researchgate.net |
| Benzothiophene SERMs | Orientation of basic side chain | The spatial orientation of the side chain, influenced by stereochemistry, has a significant impact on the compound's functional profile (agonist vs. antagonist activity). | nih.gov |
| Chiral Spiro Benzothiophenes | Optical resolution of enantiomers | Efficient separation of enantiomers is crucial for developing functional materials, highlighting the distinct properties of each stereoisomer. | nih.gov |
Pharmacological Investigations and Molecular Mechanisms of Action for 3 Aminomethyl 1 Benzothiophen 5 Ol Analogues
Antiproliferative and Anticancer Activities
Antimitotic Effects
Analogues of the benzothiophene (B83047) scaffold have demonstrated significant antimitotic properties, positioning them as potential candidates for cancer chemotherapy. The mechanism of action for these compounds often involves the disruption of microtubule dynamics, which is crucial for cell division.
A novel 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071, has been shown to possess cytotoxic and antimitotic effects. acs.org This compound induces cell cycle arrest in the prophase of mitosis. acs.org Structure-activity relationship (SAR) analyses of K2071 and its derivatives have highlighted key structural features necessary for their antimitotic and cytotoxic activities. The presence of a double bond between the C2 and C3 positions of the benzothiophene 1,1-dioxide core is critical. acs.org Furthermore, the aminomethyl linker and a para-methoxyphenyl group are essential for the mitotic poisoning and cytotoxic effects of these molecules. acs.org
In addition to direct antimitotic action, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors with notable growth inhibitory activity across various cancer cell lines. One such compound, a 5-hydroxybenzothiophene hydrazide derivative (compound 16b), has shown potent inhibition of several kinases and significant anti-cancer effects, particularly against U87MG glioblastoma cells. tandfonline.comnih.gov This compound was found to induce G2/M cell cycle arrest and apoptosis, further highlighting the potential of the benzothiophene core in disrupting the cell cycle. tandfonline.comnih.gov
Table 1: Antimitotic and Anti-cancer Activity of Benzothiophene Analogues
| Compound Class | Specific Analogue | Key Findings | Mechanism of Action |
|---|---|---|---|
| 6-aminobenzo[b]thiophene 1,1-dioxide | K2071 | Cytotoxic and antimitotic | Prophase arrest |
| 5-hydroxybenzothiophene hydrazide | Compound 16b | Growth inhibitory in cancer cells | G2/M cell cycle arrest, apoptosis |
Prostaglandin E2 Receptor (EP2/EP4) Antagonism
Prostaglandin E2 (PGE2) is a key mediator of inflammation and is involved in various pathological processes. Its effects are mediated through four subtypes of G-protein coupled receptors, EP1-4. The EP4 receptor, in particular, has been identified as a target for therapeutic intervention in inflammatory diseases and cancer.
Research has led to the identification of substituted benzothiophene derivatives as potent antagonists of the PGE2 subtype 4 (EP4) receptor. researchgate.netnih.gov A preliminary structure-activity relationship study identified a potent EP4 antagonist, compound 6a, with a Ki of 1.4 nM. nih.gov A significant finding from this research was that an acidic group, often considered essential for EP4 antagonist activity, was not a requirement in this series of benzothiophene derivatives. researchgate.netnih.gov This discovery opens new avenues for the design of future EP4 antagonists with potentially improved pharmacological profiles. nih.gov
General Cytotoxic Effects Associated with Aminomethylated Phenols
The cytotoxic effects of phenolic compounds are well-documented and are influenced by their structural characteristics. Quantitative structure-activity relationship (QSAR) studies have revealed that the cytotoxicity of phenols is strongly dependent on steric and hydrophobic parameters. rotman-baycrest.on.ca For electron-releasing phenolic compounds, radical stabilization is a key factor in their cytotoxic mechanism. rotman-baycrest.on.ca In contrast, for phenols with electron-attracting groups, hydrophobicity plays a more critical role. rotman-baycrest.on.ca These general principles of phenolic cytotoxicity provide a foundational understanding of the potential cytotoxic effects of aminomethylated phenols, including 3-(aminomethyl)-1-benzothiophen-5-ol analogues. The introduction of an aminomethyl group can influence the electronic and steric properties of the phenolic ring, thereby modulating its cytotoxic potential.
Naturally occurring phenolic compounds have also been investigated for their cytotoxicity against multidrug-resistant cancer cells. nih.gov For instance, the isoflavonoid (B1168493) alpinumisoflavone (B190552) and the lignan (B3055560) pycnanthulignene A have demonstrated potential as cytotoxic natural products that warrant further investigation for the development of novel antineoplastic drugs. nih.gov These compounds can induce apoptosis in cancer cells, mediated by a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species. nih.gov
Anti-inflammatory and Immunomodulatory Activities
Analogues of this compound have shown promise as anti-inflammatory and immunomodulatory agents through various mechanisms of action.
MAPK-Activated Protein Kinase 2 (MK2) Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key enzyme in the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Benzothiophene-based compounds have been developed as potent inhibitors of MK2. One notable example is PF-3644022, a benzothiophene MK2 inhibitor that has demonstrated oral anti-inflammatory efficacy in both acute and chronic models of inflammation. This compound acts as a potent, reversible, ATP-competitive inhibitor of MK2.
5-Lipoxygenase (5-LOX) Inhibition
The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.net The benzothiophene scaffold has been utilized to develop potent 5-LOX inhibitors. researchgate.net Some benzothiophene derivatives have been designed as dual inhibitors of both 5-LOX and cyclooxygenase (COX) enzymes, which may offer enhanced anti-inflammatory effects and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
A series of hybrid compounds containing benzothiophene moieties and a phenolic acid fraction have been evaluated for their 5-LOX inhibitory activity in HEK293 cells and polymorphonuclear leukocytes. researchgate.net Certain compounds from this series exhibited significant inhibitory activity with IC50 values in the low micromolar range. researchgate.net The well-known 5-LOX inhibitor, zileuton, also features a benzothiophene structure. nih.gov
Table 2: 5-LOX Inhibitory Activity of Benzothiophene Analogues
| Compound Class | Key Findings |
|---|---|
| Benzothiophene-phenolic acid hybrids | Exhibited 5-LOX inhibitory activity with IC50 values of 6.0 µM and 6.6 µM for the most active compounds. researchgate.net |
| Benzothiophene-rhodanine hybrids | Developed as potential dual COX-2/5-LOX inhibitors. |
Immune Response Modulation
Beyond specific enzyme inhibition, benzothiophene derivatives have demonstrated broader immunomodulatory effects. A series of novel benzothiophene-, benzofuran-, and naphthalenecarboxamidotetrazoles have been synthesized and evaluated for their antiallergic activity. nih.gov Several of these compounds were found to inhibit the release of histamine (B1213489) from anti-IgE stimulated basophils from allergic donors. nih.gov One compound, CI-959, also inhibited the respiratory burst of human neutrophils and the release of mediators from anti-IgE-stimulated human chopped lung tissue. nih.gov
The anti-inflammatory properties of thiophene-based compounds are well-recognized, with commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold. mdpi.comnih.gov The structural versatility of benzothiophene allows for the development of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ijpsjournal.comnih.govbenthamdirect.com
Other Reported Biological Activities of Aminomethylated Benzothiophenes
Beyond their antimicrobial effects, aminomethylated benzothiophenes and related derivatives have been explored for a variety of other pharmacological activities, including effects on the central nervous system and interactions with various enzymes and receptors. researchgate.net
The thiophene (B33073) ring, a core component of benzothiophene, is a recognized pharmacophoric fragment in several compounds with anticonvulsant activity. nih.gov Research into hybrid molecules combining a thiophene or benzothiophene moiety with other pharmacologically active cores has yielded promising results in animal models of epilepsy. nih.gov
Derivatives have shown efficacy in the maximal electroshock (MES) and the 6 Hz seizure tests, which are standard screening models for anticonvulsant drugs. nih.gov For example, in one study, a hybrid compound containing a 3-methylthiophene (B123197) ring protected 75% of tested animals in the MES test. nih.gov This suggests that the benzothiophene scaffold could be a valuable starting point for the development of novel antiepileptic agents. nih.gov
Table 3: Anticonvulsant Activity of Thiophene-Related Derivatives
| Test Model | Compound | Activity |
|---|---|---|
| Maximal Electroshock (MES) Test | Compound 4 (Thiophene-pyrrolidine-2,5-dione hybrid) | Protected 75% of tested mice at a 100 mg/kg dose. nih.gov |
| Maximal Electroshock (MES) Test | Compound 9 (Thiophene-pyrrolidine-2,5-dione hybrid) | Protected 50% of tested mice at a 100 mg/kg dose. nih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Compound 3 (Thiophene-pyrrolidine-2,5-dione hybrid) | Protected 50% of tested animals. nih.gov |
Analogues of benzothiophene have also been investigated for their potential analgesic and antioxidant properties. nih.govnih.gov Studies on tetrasubstituted thiophenes, which share the core heterocyclic ring, have demonstrated both activities. In an acetic acid-induced writhing model for analgesia, one compound showed a 56% inhibition of the pain response. nih.gov The same compound also exhibited significant antioxidant effects in a nitric oxide radical scavenging assay, with a measured IC₅₀ value of 31.59 µg/mL. nih.gov
Furthermore, specific families of benzothiophene derivatives have been developed as Selective Estrogen Receptor Modulators (SERMs) that possess intrinsic antioxidant activity. nih.gov This dual activity is achieved by modulating substituents on the benzothiophene core, demonstrating the chemical versatility of this scaffold. nih.gov
The structural flexibility of the benzothiophene scaffold allows it to interact with a wide range of biological targets, including various enzymes and receptors. researchgate.net
One notable example is the development of benzothiophene derivatives as Selective Estrogen Receptor Modulators (SERMs). These compounds have been shown to exhibit high-affinity binding to estrogen receptors (ER), with some analogues demonstrating significant selectivity for the ERα subtype over the ERβ subtype. researchgate.netnih.gov
In other research, benzothiophene amides have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme that is an attractive target in cancer therapy. nih.gov A lead compound from this class, 16b, showed a Nampt inhibitory IC₅₀ of 0.17 µM and was found to induce apoptosis in cancer cell lines. nih.gov
Table 4: Enzyme and Receptor Interactions of Benzothiophene Analogues
| Compound Class | Target | Key Finding |
|---|---|---|
| Benzothiophene SERMs | Estrogen Receptor α/β (ERα/ERβ) | A family of compounds was developed with a range of selectivity for ERα over ERβ, from 1.2- to 67-fold. nih.gov |
| Benzothiophene Amides | Nicotinamide Phosphoribosyltransferase (Nampt) | Compound 16b demonstrated potent enzyme inhibition (IC₅₀ = 0.17 µM) and induced apoptosis in HepG2 cancer cells. nih.gov |
Computational Chemistry and Molecular Modeling Applications
In Silico Approaches for Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In silico approaches provide a rapid and cost-effective means to explore these relationships. For benzothiophene (B83047) derivatives, computational methods can model how modifications to the core structure—such as altering substituents on the thiophene (B33073) or benzene (B151609) rings—impact interactions with a biological target. nih.gov
The process often involves generating a library of virtual derivatives of a lead compound, like 3-(Aminomethyl)-1-benzothiophen-5-ol, and computationally evaluating their potential activity. By systematically altering functional groups, researchers can identify key structural motifs responsible for biological effects. For instance, studies on related heterocyclic compounds have shown that introducing specific substituents can significantly alter binding affinity and functional activity at target receptors. nih.gov Computational analysis helps to build predictive models that guide the synthesis of more effective analogues, optimizing properties like binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This method is crucial for understanding the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of the benzothiophene class, docking studies have been successfully employed to predict their binding modes and affinities for various biological targets, including enzymes and receptors. niscpr.res.innih.gov
In a typical docking simulation, a 3D model of the target protein is used as a receptor for the ligand. The results can provide a binding energy score, which estimates the affinity of the ligand for the target. For example, studies on benzo[b]thiophene derivatives have shown that they can bind effectively to various proteins by forming key interactions with amino acid residues in the active site. niscpr.res.innih.gov The protonated nitrogen of a piperazine (B1678402) ring in some benzothiophene analogues, for instance, has been shown to form a crucial hydrogen bond with an aspartate residue (D116) in the 5-HT1A receptor. nih.gov These predictions are invaluable for explaining observed biological activities and for guiding the design of new compounds with enhanced target specificity. nih.gov
| Compound Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzo[b]thiophen-5-amine Schiff bases | Carbonic anhydrase (6LUX) | -7.3 to -8.5 | Not specified | niscpr.res.in |
| Benzo[b]thiophen-5-amine Schiff bases | Fungal protein (4M8B) | -7.1 to -8.1 | Not specified | niscpr.res.in |
| Benzo[b]thiophen-2-yl arylpiperazine derivatives | 5-HT1A Serotonin Receptor | Not specified (ranked by affinity) | D116, F361, F362, S199, W358 | nih.gov |
| N-(7-chloroquinolin-4-yl)-benzoxazol-5-amine derivative (h-06) | PfDHFR-TS | -163.607 (re-rank score) | Asp54, Ser111, Cys490, Phe520 | unar.ac.id |
Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of molecules. researchgate.net These methods can be used to calculate a wide range of molecular properties for this compound, including optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. semanticscholar.org
DFT calculations can elucidate reaction mechanisms and predict sites of electrophilic or nucleophilic attack through the analysis of the molecular electrostatic potential (MEP). nih.gov Furthermore, these calculations are used to determine various thermodynamic and chemical reactivity descriptors that help in correlating a molecule's electronic properties with its biological activity. nih.gov For instance, properties like ionization potential, electron affinity, and chemical hardness can be computed to understand the molecule's behavior in biological systems. semanticscholar.orgnih.gov
| Property/Descriptor | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |
| HOMO/LUMO Energies | Indicates electron-donating and electron-accepting capabilities, respectively. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. nih.gov |
| Ionization Potential (IP) | The energy required to remove an electron; relates to oxidation susceptibility. semanticscholar.org |
| Electron Affinity (EA) | The energy released when an electron is added; relates to reduction susceptibility. semanticscholar.org |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unar.ac.id For benzothiophene derivatives, QSAR models have been developed to predict their activity against targets such as multidrug-resistant bacteria. researchgate.net
The process begins by calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a predictive model. researchgate.net A robust QSAR model, validated with external datasets, can accurately forecast the activity of new, unsynthesized benzothiophene derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net Studies have demonstrated strong predictive power for such models, with high correlation coefficients (R²) indicating a reliable relationship between the selected descriptors and biological activity. researchgate.net
Fragment-Based Drug Design (FBDD) in Benzothiophene Discovery
Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by starting with small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the target of interest. frontiersin.orgnih.gov The benzothiophene core is an excellent candidate for use as a scaffold in FBDD campaigns due to its rigid structure and synthetic tractability.
In FBDD, a library of fragments is screened for binding to a biological target. Once a fragment hit, such as a simple benzothiophene, is identified, its binding mode is often determined using biophysical techniques like X-ray crystallography. nih.gov This structural information then guides the optimization process, where the initial fragment is grown, linked with other fragments, or merged to increase its size, complexity, and binding affinity, ultimately evolving it into a potent lead compound. frontiersin.org This approach allows for a more efficient exploration of chemical space and can lead to novel drug candidates with improved physicochemical properties. frontiersin.org
| Parameter | Typical Value |
|---|---|
| Molecular Weight | ≤ 300 Da |
| Number of Hydrogen Bond Donors | ≤ 3 |
| Number of Hydrogen Bond Acceptors | ≤ 3 |
| LogP (Lipophilicity) | ≤ 3 |
| Number of Rotatable Bonds | ≤ 3 |
Conformational Analysis via Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. pitt.edu For a flexible molecule like this compound, which has rotatable bonds in its aminomethyl side chain, MD simulations can provide critical insights into its conformational landscape. These simulations reveal the different shapes (conformations) the molecule can adopt and the energetic favorability of each. nih.gov
By simulating the molecule in a relevant environment (e.g., in water or near a protein binding site), researchers can understand its dynamic behavior. This is crucial because a ligand's ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," is essential for binding to its biological target. nih.gov Analyses of MD trajectories, such as calculating the Root Mean Square Deviation (RMSD), can quantify structural stability and identify significant conformational changes that occur during the simulation, shedding light on the molecular recognition process. nih.gov
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Methodologies for Diversification
The therapeutic potential of a core scaffold is often unlocked through the synthesis of a diverse library of analogues. For 3-(aminomethyl)-1-benzothiophen-5-ol, future research should focus on developing versatile and efficient synthetic routes that allow for systematic modification of the molecule.
Key areas for exploration include:
Transition-Metal-Free Synthesis: Recent advancements have enabled the one-pot, transition-metal-free synthesis of benzothiophenamines at room temperature, offering a milder and more cost-effective alternative to classical methods. mdpi.com Adapting such protocols could facilitate the efficient construction of the core benzothiophene (B83047) ring system.
Domino Reactions: Domino or cascade reactions provide a powerful strategy for building molecular complexity in a single step. Methodologies developed for synthesizing 3-amino-2-formyl-functionalized benzothiophenes could be modified to produce precursors for this compound and its derivatives. nih.gov
Intramolecular Cyclization: Established methods involving the intramolecular cyclization of acetophenone (B1666503) derivatives, often catalyzed by cation exchange resins, offer a scalable route to substituted benzothiophenes. google.com Investigating variations of this approach could optimize the synthesis of the 5-hydroxy substituted core.
Functional Group Interconversion: Research into the late-stage functionalization of the benzothiophene core, particularly at the aminomethyl and hydroxyl groups, is crucial. This would enable the creation of a diverse library of amides, esters, and ethers to probe structure-activity relationships (SAR).
Table 1: Potential Synthetic Strategies for Diversification
| Synthetic Approach | Key Features | Potential Application for this compound |
|---|---|---|
| Transition-Metal-Catalyzed Reactions | High efficiency and functional group tolerance. | Access to a wide range of substituted benzothiophene scaffolds. nih.gov |
| One-Pot Domino Reactions | Step-economy and rapid assembly of complex structures. | Efficient synthesis of functionalized precursors. nih.gov |
| Intramolecular Cyclization | Scalability and reliability for core scaffold formation. | Large-scale production of the core benzothiophene structure. google.com |
| Late-Stage Functionalization | Allows for rapid diversification from a common intermediate. | Generation of targeted libraries for lead optimization. |
Advanced Mechanistic Investigations of Observed Biological Effects
Once biological activity is identified, elucidating the mechanism of action is paramount for further development. For this compound, a multi-pronged approach will be necessary to understand how it interacts with biological systems at a molecular level. Benzothiophene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. ijpsjournal.com
Future mechanistic studies should include:
Enzyme Inhibition Assays: Based on activities seen in related compounds, initial screening should assess inhibition of key enzyme classes, such as cholinesterases or monoamine oxidases (MAOs). researchgate.netnih.gov
Cell-Based Assays: Techniques like the MTT assay can determine cytotoxicity against various cell lines, providing initial clues about potential anticancer activity. nih.govmdpi.com Further assays could investigate effects on cell cycle, apoptosis, and specific signaling pathways.
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm direct binding to a purified biological target and determine binding affinity and kinetics.
Genomic and Proteomic Profiling: High-throughput screening methods can reveal changes in gene or protein expression in response to the compound, helping to identify pathways and potential off-target effects.
Identification of Undiscovered Biological Targets
The structural features of this compound—a rigid aromatic system, a hydrogen-bonding phenol, and a basic aminomethyl group—suggest the potential for interaction with a wide range of biological targets. The broad therapeutic profile of the benzothiophene class, which includes anticancer, anti-inflammatory, antibacterial, and antidiabetic activities, supports this notion. nih.govijpsjournal.com
Strategies for identifying novel targets include:
Phenotypic Screening: Testing the compound in a broad array of cell-based models representing different diseases (e.g., cancer, neurodegeneration, metabolic disorders) can uncover unexpected therapeutic activities.
Affinity Chromatography: Immobilizing the compound on a solid support allows for the capture and subsequent identification of binding proteins from cell lysates using mass spectrometry.
Chemical Proteomics: This approach uses clickable photoaffinity probes derived from the parent compound to covalently label binding partners directly within living cells, providing a powerful tool for target discovery.
Table 2: Known Biological Activities of Benzothiophene Scaffolds
| Biological Activity | Example Drug/Compound Class | Potential Relevance for Investigation |
|---|---|---|
| Anticancer | Raloxifene, Arzoxifene | Cytotoxicity and cell cycle arrest studies. nih.gov |
| Antifungal | Sertaconazole | Screening against pathogenic fungal strains. nih.gov |
| Antipsychotic | Brexpiprazole | Evaluation in models of neurological disorders. nih.gov |
| Anti-inflammatory | Zileuton (5-lipoxygenase inhibitor) | Assays for inhibition of inflammatory mediators. nih.gov |
| MAO-B Inhibition | Benzo[b]thiophen-3-ol derivatives | Potential for treating neurodegenerative diseases. researchgate.net |
| Antibacterial | Benzothieno[3,2-b]pyridine derivatives | Screening against various bacterial strains. nih.gov |
Development of Predictive Computational Models
Computational chemistry can accelerate the drug discovery process by predicting the properties of novel compounds and guiding synthetic efforts. For this compound, molecular modeling will be invaluable.
Key computational approaches include:
Molecular Docking: Docking studies can predict the binding poses of the compound and its analogues within the active sites of known or hypothesized biological targets, such as human monoamine oxidase. researchgate.net This helps to rationalize SAR and prioritize the synthesis of new derivatives.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of the molecule, providing insights into reaction mechanisms and molecular properties. nih.gov Sulfur oxidation, for instance, has been shown to significantly alter the electronic and optical properties of benzothiophene systems. mdpi.com
Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new hits.
ADME Prediction: In silico models are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities like poor bioavailability or metabolic instability early in the development process. nih.gov
Preclinical Lead Optimization and Development Strategies
Should this compound demonstrate promising biological activity, it would become a "hit" compound requiring optimization to improve its potency, selectivity, and drug-like properties.
Lead optimization strategies would involve:
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign would be initiated to synthesize analogues with modifications at key positions:
Aminomethyl Group: Conversion to various amides, sulfonamides, or substituted amines to explore effects on potency and physicochemical properties.
Phenolic Hydroxyl Group: Alkylation to form ethers or esterification to create prodrugs could improve metabolic stability or cell permeability.
Benzothiophene Core: Introduction of substituents (e.g., halogens, alkyl groups) on the aromatic ring to modulate electronic properties and target interactions.
Structure-Property Relationship (SPR) Studies: Concurrently, the effects of structural modifications on physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability would be assessed to achieve a balanced profile.
Pharmacokinetic (PK) Profiling: Promising analogues would be advanced into in vitro and in vivo studies to determine their pharmacokinetic profiles, including absorption, distribution, metabolism, and half-life. The goal is to develop a compound suitable for further preclinical and clinical evaluation.
By pursuing these integrated research directions, the full therapeutic potential of the this compound scaffold can be systematically explored and translated into novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
